2-[(Chloroacetyl)amino]thiophene-3-carboxamide
Description
The exact mass of the compound 2-[(Chloroacetyl)amino]thiophene-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(Chloroacetyl)amino]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Chloroacetyl)amino]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-3-5(11)10-7-4(6(9)12)1-2-13-7/h1-2H,3H2,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJNLMGYISWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-69-6 | |
| Record name | 2-(2-chloroacetamido)thiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide: A Technical Guide
Introduction
2-[(Chloroacetyl)amino]thiophene-3-carboxamide is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the introduction of a reactive chloroacetylamino moiety provides a versatile handle for further chemical modification and covalent interaction with biological targets.[1][2] Accurate structural elucidation and purity assessment are paramount for any downstream application. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide, offering a predictive framework for researchers based on established principles and data from analogous structures. This guide is designed to assist researchers, scientists, and drug development professionals in the unequivocal identification and characterization of this compound. The molecular formula for this compound is C₇H₇ClN₂O₂S, with a molecular weight of 218.66 g/mol .[3]
Molecular Structure and Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key functional groups that will give rise to characteristic spectroscopic signals are:
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom.
-
Amide Groups: Two distinct amide functionalities are present: the primary carboxamide (-CONH₂) and the secondary chloroacetamide (-NHCOCH₂Cl).
-
Alkyl Halide: The chloromethylene group (-CH₂Cl).
Predicted FT-IR Spectroscopic Data
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups. The expected vibrational frequencies for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are summarized in the table below. These predictions are based on the typical ranges for the constituent functional groups.[4][5]
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H (Amide) | Stretching | 3400-3100 | Strong, Broad | Two distinct N-H stretching bands are expected for the primary amide. A single N-H stretch is expected for the secondary amide. |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium | Characteristic of C-H bonds on the thiophene ring. |
| C=O (Amide I) | Stretching | 1680-1630 | Strong | Two distinct C=O stretching bands may be observed for the two amide groups. |
| N-H (Amide II) | Bending | 1640-1550 | Medium | |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak | Skeletal vibrations of the thiophene ring. |
| C-N | Stretching | 1400-1200 | Medium | |
| C-Cl | Stretching | 800-600 | Strong | Characteristic of the chloroacetyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid 2-[(Chloroacetyl)amino]thiophene-3-carboxamide is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are presented below. These predictions are based on the analysis of similar thiophene derivatives and the known effects of substituent groups.[6][7]
| Proton(s) | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration | Notes |
| Thiophene H-4, H-5 | Doublet of Doublets | 7.0 - 8.0 | 2H | The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents. |
| Amide NH (secondary) | Singlet (broad) | 9.0 - 11.0 | 1H | The chemical shift can be highly dependent on the solvent and concentration. |
| Amide NH₂ (primary) | Singlet (broad) | 7.0 - 8.5 | 2H | May appear as two separate broad signals or a single broad signal. |
| Methylene CH₂ | Singlet | 4.0 - 4.5 | 2H | The electronegative chlorine atom deshields these protons, shifting them downfield. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are outlined below.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O (Amides) | 160 - 175 | Two distinct signals are expected for the two amide carbonyl carbons. |
| Thiophene C-2, C-3 | 110 - 150 | The chemical shifts of the thiophene carbons are influenced by the substituents. |
| Thiophene C-4, C-5 | 120 - 140 | |
| Methylene CH₂ | 40 - 50 | The carbon is directly attached to the electronegative chlorine atom. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-[(Chloroacetyl)amino]thiophene-3-carboxamide, high-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Fragmentation Pattern:
Electron ionization (EI) or electrospray ionization (ESI) would likely lead to fragmentation of the molecule. Key predicted fragmentation pathways are illustrated in the diagram below.
Caption: Predicted Mass Spectrometry Fragmentation of the title compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Synthesis and Structural Confirmation Workflow
The synthesis of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide typically involves the chloroacetylation of 2-aminothiophene-3-carboxamide.[1] A robust workflow for synthesis and characterization is crucial for ensuring the identity and purity of the final product.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Conclusion
This technical guide provides a comprehensive predictive overview of the key spectroscopic data for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide. By leveraging FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently confirm the structure and assess the purity of this important synthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and application of novel thiophene-based compounds.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future medicinal chemistry, 15(2), 129–149. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Molecules (Basel, Switzerland), 23(9), 2239. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1563. Available at: [Link]
- Reddy, C. S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 159-166.
- Gouda, M. A., et al. (2011).
-
PubChem. 2-Aminothiophene-3-carboxamide. Available at: [Link]
-
LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
John, C. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. ijpbs.com [ijpbs.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from 2-Aminothiophene Scaffolds
Abstract
The 2-aminothiophene core is a well-established "privileged scaffold" in medicinal chemistry, valued for its synthetic accessibility and its presence in a wide array of biologically active compounds.[1][2][3] Its structural and electronic properties make it an ideal starting point for the development of potent and selective enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of designing, synthesizing, and evaluating enzyme inhibitors derived from 2-aminothiophene scaffolds. We will cover the foundational Gewald synthesis, principles of library development and structure-activity relationship (SAR) optimization, and detailed protocols for robust in vitro screening and cellular evaluation.
The 2-Aminothiophene Scaffold: A Foundation for Inhibition
2-Aminothiophenes are five-membered heterocyclic compounds that serve as crucial building blocks in drug discovery.[4] Their utility stems from two key features:
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Synthetic Versatility: The Gewald reaction, a one-pot multicomponent reaction, allows for the straightforward synthesis of highly substituted 2-aminothiophenes from simple starting materials.[5][6][7] This enables the rapid generation of diverse chemical libraries.
-
Pharmacophoric Properties: The scaffold can be readily functionalized at multiple positions, allowing for the precise placement of chemical groups that can engage in key interactions (hydrogen bonds, hydrophobic interactions, etc.) within an enzyme's active site. This makes it a versatile template for targeting various enzyme classes, including kinases, proteases, and others.[8][9]
This guide will walk through the workflow of leveraging this scaffold, from initial synthesis to a validated hit compound.
Synthesis of the 2-Aminothiophene Core: The Gewald Reaction
The Gewald reaction is the cornerstone for synthesizing the 2-aminothiophene library. It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst.[6][7]
Causality Behind the Method:
The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur to the α-carbon of the intermediate. A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. The choice of base (often a secondary amine like morpholine or diethylamine) is critical as it catalyzes both the initial condensation and the sulfur addition steps.[6][10]
Workflow for Gewald Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Gewald Synthesis Technical Support Center: A Guide to Optimizing 2-Aminothiophene Yields
Welcome to our dedicated Technical Support Center for the Gewald Synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who leverage the Gewald reaction to construct the valuable 2-aminothiophene scaffold. As a cornerstone of heterocyclic chemistry, this multicomponent reaction offers an elegant and atom-economical route to polysubstituted thiophenes, which are prevalent motifs in numerous FDA-approved drugs and clinical candidates.
Despite its utility, the Gewald synthesis is known for its sensitivity to reaction parameters, often leading to challenges in reproducibility and yield. This document provides a deep dive into the mechanistic nuances of the reaction, offering field-proven troubleshooting advice and optimized protocols to empower you to overcome common hurdles and achieve high-yield, high-purity synthesis.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is structured in a practical question-and-answer format to directly address the most frequent challenges encountered during the Gewald synthesis.
Issue 1: Persistently Low or No Product Yield
Question: "I'm attempting to synthesize a 2-aminothiophene from a ketone and an active methylene nitrile using morpholine as a base in ethanol. My TLC analysis shows mostly unreacted starting materials, even after prolonged reaction times. What's going wrong?"
Answer: This is the most common issue and almost always points to a failure in the initial, and often rate-limiting, step of the Gewald synthesis: the Knoevenagel condensation.[1][2]
Causality Explained: The entire Gewald cascade is predicated on the successful formation of the α,β-unsaturated nitrile intermediate (the Knoevenagel adduct).[3][4][5] If this electrophilic intermediate is not formed, the subsequent nucleophilic addition of sulfur and cyclization cannot occur. Several factors can impede this crucial first step:
-
Insufficient Basicity of the Catalyst: The base must be strong enough to deprotonate the active methylene compound (e.g., ethyl cyanoacetate) to generate the nucleophilic enolate. Morpholine, while a common choice, may be too weak for less reactive ketones or sterically hindered substrates.
-
Poor Reactant Activation: The electrophilicity of the ketone's carbonyl carbon is paramount. Bulky substituents or electron-donating groups can decrease its reactivity.
-
Suboptimal Solvent and Temperature: The reaction may be too sluggish at room temperature, and the chosen solvent may not adequately facilitate the condensation.
Troubleshooting Workflow and Solutions:
Caption: Troubleshooting workflow for low yield in the Gewald synthesis.
Actionable Protocols:
-
Isolate the Knoevenagel Step: Run the reaction with only the ketone, active methylene nitrile, and base (omit the sulfur). Monitor for the disappearance of starting materials and the appearance of a new, more conjugated spot by TLC. If no reaction occurs, proceed to step 2.
-
Catalyst and Condition Optimization:
-
Switch to a Stronger Base: Replace morpholine with piperidine or triethylamine, which are more effective at promoting the initial condensation.
-
Increase Temperature: Heat the reaction mixture. A good starting point is 50-60 °C or refluxing in a solvent like ethanol.
-
-
Improve Sulfur Solubility and Reactivity: If the Knoevenagel intermediate forms but the final product does not, the issue lies in the sulfur addition or cyclization.
-
Use a More Polar, Higher-Boiling Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they increase the solubility of elemental sulfur (S₈) and can operate at higher temperatures, facilitating the ring-closure step.
-
Issue 2: Formation of Dimeric or Polymeric Side Products
Question: "My reaction produces the desired 2-aminothiophene, but I'm also getting a significant amount of a higher molecular weight side product, making purification difficult. What is this byproduct and how can I prevent it?"
Answer: The formation of a dimeric side product is a classic competitive pathway arising from a Michael addition reaction.
Causality Explained: The Knoevenagel intermediate is an excellent Michael acceptor. The enolate of the active methylene nitrile (which is present in high concentration under basic conditions) can act as a nucleophile and attack the Knoevenagel intermediate. This competes directly with the desired attack by sulfur, leading to a dimeric adduct instead of the thiophene.
Mechanistic Competition:
Caption: Desired vs. competing reaction pathways in the Gewald synthesis.
Suppression Strategies:
-
Control Reactant Concentrations: The Michael addition is a bimolecular reaction between two nitrile-containing species. To suppress it, maintain a low concentration of the nucleophilic enolate.
-
Protocol: Add the active methylene nitrile slowly and dropwise to the reaction mixture containing the ketone, sulfur, and base. This prevents a buildup of the enolate concentration.
-
-
Optimize the Base:
-
Use a Catalytic Amount: Stoichiometric amounts of base are often unnecessary and can promote side reactions. Use a truly catalytic amount (10-20 mol%).[6]
-
Consider a Weaker Base: If slow addition doesn't solve the problem, a very strong base might be generating too high a concentration of the enolate. Reverting to a slightly weaker base like morpholine could be beneficial.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Gewald reaction?
A1: The mechanism is a multi-step cascade.[2]
-
Knoevenagel Condensation: A base-catalyzed condensation between the ketone/aldehyde and the α-cyanoester forms an α,β-unsaturated nitrile.[1][3]
-
Sulfur Addition: The enolate of the Knoevenagel intermediate attacks the elemental sulfur (S₈ ring), leading to the formation of a polysulfide intermediate.[4][5][7]
-
Cyclization: The terminal sulfur atom of this intermediate acts as a nucleophile, attacking the nitrile carbon to form a five-membered ring.
-
Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization to form the enamine, followed by elimination of sulfur and aromatization to yield the final 2-aminothiophene product.[4]
Q2: Are there greener or more efficient modifications to the standard Gewald protocol?
A2: Yes, significant progress has been made in developing more sustainable methods.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[8]
-
Solvent-Free Reactions: Mechanochemistry, using techniques like high-speed ball milling, has been successfully employed to conduct the Gewald reaction without any solvent, significantly improving the environmental footprint.[9]
-
Catalytic Systems: Recent research has focused on developing truly catalytic systems, such as using piperidinium borate, which can be recycled and reused, moving away from the often stoichiometric amounts of amine base used in classical procedures.[6]
Q3: How should I purify my 2-aminothiophene product?
A3: Purification can be challenging due to the nature of the reaction mixture.[10] A standard and effective procedure is as follows:
-
Quench and Precipitate: Pour the cooled reaction mixture into a large volume of ice-water. This will precipitate the organic product while dissolving inorganic salts and highly polar solvents like DMF.
-
Filter and Wash: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold non-polar solvent like hexane or diethyl ether to remove unreacted elemental sulfur.
-
Recrystallization or Chromatography: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is the preferred method for obtaining highly pure material. If inseparable impurities are present, silica gel column chromatography is the final option.
Part 3: Optimized & Validated Experimental Protocol
This protocol for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is designed for high yield and reproducibility.
| Parameter | Recommended Specification | Rationale |
| Reactants | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Standard, readily available starting materials. |
| Stoichiometry | 1.0 : 1.0 : 1.1 (Ketone:Nitrile:Sulfur) | A slight excess of sulfur ensures complete conversion. |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solubility for all components, including sulfur; high boiling point allows for effective heating. |
| Catalyst | Piperidine (20 mol%) | A strong enough base to ensure rapid Knoevenagel condensation, minimizing side reactions when used catalytically. |
| Temperature | 50-60 °C | Provides sufficient thermal energy for all steps of the cascade without promoting decomposition. |
| Workup | Precipitation in Ice-Water | Effective method for initial purification and removal of DMF. |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) to N,N-dimethylformamide (DMF, approx. 3-4 mL per mmol of ketone).
-
Addition of Reagents: To the stirred solution, add finely powdered elemental sulfur (1.1 eq).
-
Initiation: Slowly add piperidine (0.2 eq) to the mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to 50-60 °C and maintain for 2-4 hours.
-
Monitoring (Validation Checkpoint): Monitor the reaction's progress via TLC (e.g., 4:1 Hexane:EtOAc). The disappearance of the starting ketone is a key indicator of completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of vigorously stirred ice-water (approx. 10x the volume of DMF used). A pale yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with copious amounts of water and then with cold hexane.
-
Drying and Purification: Dry the solid under vacuum. The product is often of high purity at this stage (>90%). For exacting applications, recrystallize from ethanol. Expected yield: 85-95%.
References
-
Channagiriet al., L. S. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3195–3219. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Fr στό, S. L. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2018(3), M1001. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Dömling, A. (2008). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 13(6), 1279–1303. [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Thiophene Carboxamide Synthesis
Welcome to the technical support center for thiophene carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and achieve higher yields and purity.
Section 1: Amide Bond Formation Issues
This section addresses common problems directly related to the amide coupling step.
Q1: My amide coupling reaction with a thiophene carboxylic acid is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in amide coupling reactions involving thiophene carboxylic acids is a frequent issue. The root cause often lies in suboptimal activation of the carboxylic acid or issues with the nucleophilicity of the amine.
Causality and Troubleshooting Workflow:
The first step is to ensure the quality of your starting materials and reagents. Thiophene carboxylic acids can sometimes be challenging substrates, and the choice of coupling reagent is critical.
A systematic approach to troubleshooting is recommended:
Recommended Coupling Reagents:
For standard thiophene carboxamide synthesis, a variety of coupling reagents can be employed. The choice depends on the specific substrates and the potential for side reactions.
| Coupling Reagent | Additives | Key Considerations |
| EDC (Water-soluble carbodiimide) | HOBt, DMAP (catalytic) | Good for standard couplings. Byproducts are water-soluble, simplifying workup.[1] Can be sluggish with electron-deficient amines. |
| HATU/HBTU (Uronium/Guanidinium salts) | DIPEA or other non-nucleophilic base | Highly efficient and fast.[2] Prone to a side reaction with the amine if not pre-activated with the acid (see Q2). |
| COMU | DIPEA or other non-nucleophilic base | A highly reactive uronium salt that is considered safer than HOBt/HOAt-based reagents.[3] |
| SOCl₂ or (COCl)₂ | Catalytic DMF | Converts the carboxylic acid to a highly reactive acyl chloride. Useful for unreactive systems but can be harsh.[4] |
Q2: I'm using HATU for my coupling and I'm seeing a significant byproduct that isn't my desired amide. What is happening?
A2: A common side reaction when using uronium- or guanidinium-based coupling reagents like HATU and HBTU is the formation of a guanidinium byproduct. This occurs when the amine directly attacks the coupling reagent instead of the activated carboxylic acid.
Mechanism of Guanidinium Byproduct Formation:
Troubleshooting and Prevention:
-
Order of Addition is Crucial: To prevent this side reaction, always pre-activate the thiophene carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine. This ensures that the highly reactive O-acylisourea active ester is formed and is the primary electrophile available for the amine to attack.
-
Stoichiometry: Avoid using a large excess of the coupling reagent, as this can increase the likelihood of the amine reacting with it.[2]
Section 2: Thiophene Ring-Related Side Reactions
The electron-rich nature of the thiophene ring can lead to specific side reactions.
Q3: I suspect a side reaction is occurring on the thiophene ring itself during my amide coupling. Is this possible and how can I avoid it?
A3: Yes, the thiophene ring is electron-rich and can be susceptible to electrophilic attack, especially when activated with electron-donating groups.[5] While less common with standard amide coupling reagents under neutral or basic conditions, harsh activating conditions (e.g., strong Lewis acids) can lead to side reactions.
Potential Side Reactions and Prevention:
-
Electrophilic Attack by Activated Species: In theory, highly reactive intermediates generated from coupling reagents could act as electrophiles. To minimize this risk, use the mildest effective coupling conditions. Standard EDC/HOBt or HATU/DIPEA protocols are generally safe.
-
Acylation of the Thiophene Ring: If you are preparing your thiophene carboxamide via a route that involves Friedel-Crafts acylation to introduce a keto-precursor to the carboxylic acid, be aware of the potential for diacylation, especially with activating groups on the thiophene ring. Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position.[6] If the 2-position is blocked, acylation may occur at the 5-position. Over-acylation can be minimized by controlling the stoichiometry of the acylating agent and Lewis acid, and by using milder reaction conditions.
Section 3: Challenges with Substituted Thiophenes
Substituents on the thiophene ring can significantly impact reactivity.
Q4: My thiophene carboxylic acid has a strong electron-withdrawing group (EWG), and the amide coupling is very slow. How can I drive the reaction to completion?
A4: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) decrease the electron density of the thiophene ring and, through inductive and resonance effects, can reduce the nucleophilicity of the carboxylate, making it more difficult to activate.[7]
Strategies for Deactivated Systems:
-
More Potent Coupling Reagents: Switch to a more powerful coupling reagent like HATU, HCTU, or COMU. These reagents generate highly reactive activated esters that can overcome the reduced reactivity of the carboxylic acid.[3]
-
Conversion to Acyl Chloride: A reliable method for highly deactivated systems is to convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[4] The resulting acyl chloride is highly electrophilic and will readily react with the amine.
-
Elevated Temperatures: In some cases, gently heating the reaction mixture can help to overcome the activation energy barrier. However, this should be done with caution as it can also promote side reactions.
Q5: I am trying to couple a sterically hindered thiophene carboxylic acid or a bulky amine, and the yield is poor. What are the best approaches?
A5: Steric hindrance around the carboxylic acid or the amine can significantly slow down the rate of amide bond formation.[8][9]
Strategies for Sterically Hindered Couplings:
-
Less Bulky Coupling Reagents: Consider using a carbodiimide like EDC, which is less sterically demanding than some of the uronium-based reagents.
-
Conversion to Acyl Fluoride: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[10]
-
Longer Reaction Times and Higher Temperatures: These reactions may simply require more time and thermal energy to proceed. Monitor the reaction by LCMS to determine the optimal reaction time.
Section 4: Purification and Product Isolation
Proper purification is key to obtaining a high-quality final product.
Q6: How can I effectively remove unreacted starting materials and coupling reagent byproducts from my thiophene carboxamide product?
A6: A combination of aqueous workup and chromatography is typically effective.
General Purification Strategy:
-
Aqueous Workup:
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate and solubilize basic impurities like unreacted amine and basic coupling reagent byproducts (e.g., DIPEA).
-
Basic Wash: A dilute base wash (e.g., saturated NaHCO₃ or 1M NaOH) will deprotonate and solubilize acidic impurities like unreacted thiophene carboxylic acid and acidic additives (e.g., HOBt).
-
Brine Wash: A wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Chromatography: Column chromatography on silica gel is a powerful technique for separating the desired product from any remaining impurities. The choice of solvent system will depend on the polarity of your thiophene carboxamide.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.
Q7: I have isomeric impurities in my product (e.g., 2- vs. 3-substituted thiophene). How can I separate them?
A7: The separation of isomeric thiophene derivatives can be challenging due to their similar physical properties.
Separation Techniques for Isomers:
-
High-Performance Column Chromatography: Careful column chromatography with a shallow solvent gradient is often the most effective method. Experiment with different solvent systems to maximize the difference in retention factors (Rf) between the isomers.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.
-
Fractional Recrystallization: If the product is crystalline, it may be possible to separate isomers by fractional recrystallization, taking advantage of slight differences in their solubility in a particular solvent system.
Section 5: Experimental Protocols
Here are some standard protocols that can be adapted for your specific synthesis.
Protocol 1: Standard EDC/HOBt Coupling
-
Dissolve the thiophene carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).
-
Add the amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.
-
Upon completion, proceed with an aqueous workup as described in Q6.
Protocol 2: HATU Coupling with Pre-activation
-
Dissolve the thiophene carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LCMS.
-
Upon completion, proceed with an aqueous workup as described in Q6.
References
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Pharmaceuticals. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (2017). Chemical Research in Toxicology. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2022). Membranes. [Link]
-
Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. (2017). Organic Letters. [Link]
-
Thio-mediated two-component coupling reaction of carboxylic acids and isonitriles under mild conditions. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). (2021). Catalysis Science & Technology. [Link]
-
A Reactivity Test for HBTU-Activated Carboxylic Acids with Low Reactivity and Competitive Coupling of N -Methylpyrrole Derivatives. (2010). HETEROCYCLES. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2022). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological properties of thiophene ring analogues of mianserin. (1985). Journal of Medicinal Chemistry. [Link]
-
Chemistry Vignettes: Amide synthesis under acidic conditions. (2014). YouTube. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2019). ACS Catalysis. [Link]
-
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (2011). The Journal of Organic Chemistry. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Current Organic Synthesis. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. (2010). Indian Journal of Chemistry - Section B. [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. (2012). The Journal of Organic Chemistry. [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Journal of Medicinal Chemistry. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie International Edition. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. [Link]
- Process for making thiophene carboxamide derivative. (2009).
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. [Link]
-
Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). ChemSusChem. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Technical Support Center: Purification of Polar Thiophene Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges in the purification of polar thiophene compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific nuances of working with these versatile but often tricky molecules. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Introduction: The Challenge of Polarity in Thiophene Chemistry
Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2][3] However, the introduction of polar functional groups—such as amines, carboxylic acids, amides, and alcohols—while often crucial for enhancing solubility, modulating biological activity, or enabling further functionalization, presents significant purification hurdles. These groups can lead to strong interactions with stationary phases, poor solubility in common chromatography solvents, and a tendency for streaking, making the isolation of pure compounds a non-trivial task.[4] This guide will equip you with the knowledge and techniques to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar thiophene compounds, providing detailed explanations and actionable solutions.
Issue 1: Severe Streaking or Tailing of the Compound on Silica Gel TLC and Columns
Q: My aminothiophene (or thiophene carboxamide) is streaking badly on my silica TLC plate, even in highly polar solvent systems. How can I get clean spots and a successful column separation?
A: This is a classic problem arising from the interaction between polar functional groups and the acidic silanol groups (Si-OH) on the surface of silica gel.
-
Causality:
-
Basic Amines: The lone pair of electrons on the nitrogen of an aminothiophene can be protonated by the acidic silanol groups, leading to strong ionic interactions that cause the compound to "stick" to the silica and elute slowly and unevenly.
-
Amides and Carboxylic Acids: These groups are potent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the silanol groups, resulting in slow and non-uniform elution.[5]
-
-
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to suppress the unwanted interactions by modifying the mobile phase.
-
For Basic Compounds (Amines): Add a small amount of a volatile base to your eluent. A common choice is 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH).[4] The base will deprotonate the silanol groups, preventing the protonation of your amine and allowing for smooth elution.
-
For Acidic Compounds (Carboxylic Acids): Add a small amount of a volatile acid, such as 0.5-2% acetic acid or formic acid, to your eluent. This will protonate your carboxylic acid, reducing its polarity and preventing it from being deprotonated by the silica.
-
-
Alternative Stationary Phases: If modifying the eluent is insufficient, consider a different stationary phase.
-
Alumina (Al2O3): Neutral or basic alumina can be an excellent alternative for purifying basic compounds like aminothiophenes.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is a powerful option.[6][7] In this technique, polar compounds elute earlier.
-
-
-
TLC Analysis:
-
Prepare a TLC developing chamber with a solvent system such as 80:20 Dichloromethane/Methanol.
-
In a separate chamber, prepare the same solvent system with the addition of 1% triethylamine.
-
Spot your crude sample on two separate TLC plates and run one in each chamber.
-
Observe the difference in spot shape and Rf value. The plate from the amine-containing eluent should show a well-defined spot with a higher Rf.
-
-
Column Preparation:
-
Dry-pack your column with silica gel.
-
Equilibrate the column with your chosen mobile phase (e.g., 90:10 Hexane/Ethyl Acetate + 1% Et3N), ensuring the eluent is thoroughly mixed.
-
-
Sample Loading:
-
For optimal separation, use the "dry loading" method.[8] Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of your prepared column.
-
-
Elution:
-
Run the column, collecting fractions and monitoring by TLC.
-
Issue 2: Poor Solubility of the Compound for Column Chromatography or Recrystallization
Q: My polar thiophene derivative has very low solubility in common organic solvents like hexanes, ethyl acetate, and dichloromethane. How can I purify it?
A: This is a common challenge with compounds rich in hydrogen-bonding groups.
-
Causality: The strong intermolecular forces (especially hydrogen bonds) in the solid state make it difficult for less polar solvents to solvate the molecules effectively.
-
Solutions:
-
For Column Chromatography:
-
Highly Polar Solvents: Employ more polar solvent systems for your column. Methanol/Dichloromethane or Acetonitrile/Dichloromethane mixtures are good starting points.
-
Dry Loading: As mentioned above, dry loading is essential for compounds with poor solubility in the eluent.[8]
-
Reversed-Phase Chromatography: This is often the best solution for highly polar, water-soluble compounds.[7]
-
-
For Recrystallization:
-
Polar, Protic Solvents: Try solvents like ethanol, methanol, isopropanol, or even water (or mixtures of these with other organic solvents).
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a good (polar) solvent in which it is highly soluble (e.g., methanol, DMF, or DMSO). Then, slowly add an "anti-solvent" in which your compound is insoluble (e.g., water, diethyl ether, or hexanes) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
| Solvent System (Normal Phase) | Polarity | Notes |
| Dichloromethane/Methanol | High | Excellent for many polar compounds. |
| Ethyl Acetate/Methanol | High | A slightly less polar alternative to DCM/MeOH. |
| Chloroform/Methanol/Ammonia | Very High | For strongly basic and highly polar compounds.[4] |
| Solvent System (Recrystallization) | Polarity | Notes |
| Ethanol or Methanol | High | Good for compounds with hydroxyl or amide groups. |
| Isopropanol/Water | High | The water acts as an anti-solvent. |
| DMF or DMSO/Water | Very High | For compounds that are difficult to dissolve. |
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for my non-ionic but polar thiophene compound?
A1: Absolutely. Reversed-phase chromatography is an excellent technique for separating polar, non-ionic compounds.[7] The separation is based on hydrophobic interactions. Less polar compounds will be retained more strongly on the non-polar stationary phase, while more polar compounds will elute faster with the polar mobile phase.
Q2: My thiophene compound seems to be decomposing on the silica gel column. What can I do?
A2: Thiophene rings can be sensitive to the acidic nature of silica gel, especially if they have electron-donating substituents.
-
Deactivate the Silica: You can try deactivating the silica gel by pre-treating it with a solution of your eluent containing triethylamine and then removing the solvent.
-
Switch to a Neutral Stationary Phase: Alumina is a good alternative.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Q3: How does hydrogen bonding affect the purification of polar thiophene compounds?
A3: Hydrogen bonding plays a crucial role.[5][9]
-
In Chromatography: As discussed, strong hydrogen bonding with the stationary phase can cause significant tailing.
-
In Recrystallization: Strong intermolecular hydrogen bonds in the crystal lattice can make the compound difficult to dissolve. However, these same forces are what allow for the formation of a stable crystal lattice once the right solvent conditions are found.
Visualizing Purification Workflows
Workflow for Purifying a Basic Polar Thiophene
Caption: Decision workflow for purifying basic polar thiophenes.
Recrystallization: Solvent/Anti-Solvent Method
Caption: Steps for the solvent/anti-solvent recrystallization method.
References
-
Bahar, E., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(6), 1109-1132. [Link]
-
Shafique, S., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1185-1215. [Link]
-
Li, Y., et al. (2024). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
-
Request PDF. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Molecules, 23(9), 2288. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Chou, P.-T., et al. (2021). Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Journal of the American Chemical Society, 143(3), 1599-1608. [Link]
-
Cacchi, S., & Fabrizi, G. (2016). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 21(4), 524. [Link]
-
Zhang, L., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 14(1), 1-13. [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433. [Link]
- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Wang, H., et al. (2022). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. International Journal of Molecular Sciences, 23(19), 11840. [Link]
-
Buta, R. O., et al. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(11), 3329. [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
-
Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Ali, A., et al. (2023). Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding. Crystals, 13(7), 1083. [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]
-
Zhu, W., et al. (2019). Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. Energy & Fuels, 33(12), 12566-12575. [Link]
-
Gajendran, J., et al. (2021). Synthesis, crystal structure, density functional theory, Hirshfeld surface analysis and molecular docking studies of 2-(2-phenylanthracen-9-yl)thiophene derivatives. Indian Journal of Chemistry - Section B (IJC-B), 60(3), 433-443. [Link]
-
ResearchGate. (n.d.). Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL) [Data set]. ResearchGate. [Link]
-
Tuzimski, T., & Soczewiński, E. (2007). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International, 20(6). [Link]
-
IBA Lifesciences. (2023, January 13). Common Problems During His-tag Purification [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2015). Synthesis of Amines from Carboxylic Amides. [Link]
-
Reddit User Discussion. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]
-
The Organic Chemistry Tutor. (2024, January 15). Synthesis of Primary Amines from Carboxylic Acids [Video]. YouTube. [Link]
-
IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy, 12(4), 20-27. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide
Welcome to the technical support center for the synthesis and purification of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in the development of various pharmacologically active agents, achieving high purity is critical. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you minimize impurities and maximize yield.
Introduction: The Challenge of Purity
The synthesis of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide is primarily achieved through the N-chloroacetylation of 2-aminothiophene-3-carboxamide. While the reaction appears straightforward, it is frequently plagued by side reactions and persistent impurities. These contaminants can arise from both the quality of the starting materials—often prepared via the Gewald reaction—and the specific conditions of the chloroacetylation step itself.[1][2] Effective impurity control requires a thorough understanding of the reaction mechanism and potential side-reaction pathways.
This guide is structured as a series of common experimental issues, providing causal explanations and actionable solutions to empower you to optimize your synthetic process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Question 1: My reaction yield is low, and analytical data (TLC/HPLC) shows a significant amount of unreacted 2-aminothiophene-3-carboxamide. What went wrong?
This is the most common issue, typically pointing to an incomplete reaction. The root cause can be traced to several factors related to reagents and reaction conditions.
Causality: The chloroacetylation reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. This process releases hydrochloric acid (HCl), which protonates the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl and ensure the reaction proceeds to completion.
Solutions & Scientific Rationale:
-
Reagent Stoichiometry & Quality:
-
Chloroacetyl Chloride: Use a slight excess (1.05–1.2 equivalents) to ensure the reaction drives to completion. However, a large excess can promote side reactions. Crucially, chloroacetyl chloride is highly susceptible to hydrolysis from atmospheric moisture, forming chloroacetic acid and HCl. Use a fresh bottle or a recently opened one stored under an inert atmosphere.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate is essential.[3] Ensure at least one equivalent of the base is used to neutralize the generated HCl. An excess of base is often beneficial.
-
-
Temperature Control:
-
The reaction is exothermic. It is critical to add the chloroacetyl chloride slowly to a cooled solution (0–5 °C) of the amine and base. This prevents localized overheating, which can lead to the formation of degradation products and colored impurities. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 2-4 hours to ensure completion.
-
-
Solvent Choice:
-
The solvent must fully dissolve the starting amine. Common choices include N,N-dimethylformamide (DMF), acetone, ethyl acetate, and acetonitrile.[4][5] DMF is often an excellent choice due to its high polarity and solvating power, but it can be difficult to remove during work-up. Acetone and ethyl acetate are good alternatives with lower boiling points. Ensure the solvent is anhydrous.
-
Workflow: Optimizing for Complete Conversion
Caption: Troubleshooting workflow for low conversion.
Question 2: I've isolated my product, but it contains a persistent, higher molecular weight impurity. What is it and how can I prevent it?
This often points to the formation of a dimer, a common issue with bifunctional molecules.
Causality: Two primary dimerization pathways exist:
-
Intermolecular N-alkylation: The nucleophilic 2-amino group of a starting material molecule attacks the electrophilic carbon bearing the chlorine on a product molecule. This forms an N-(2-thienyl)glycinamide linkage, resulting in a dimer.
-
Oxidative Dimerization: Traces of oxidizing agents or exposure to air can cause oxidative coupling of the electron-rich 2-aminothiophene rings.[6]
Solutions & Scientific Rationale:
-
Preventing N-alkylation:
-
Controlled Stoichiometry: Avoid a large excess of the starting amine relative to the chloroacetyl chloride.
-
Dilution: Running the reaction at a lower concentration can favor the intramolecular acylation over the intermolecular alkylation.
-
Temperature: Higher temperatures can accelerate this side reaction. Maintain the controlled temperature profile described previously.
-
-
Preventing Oxidative Dimerization:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.
-
Starting Material Purity: The starting 2-aminothiophene-3-carboxamide can be prone to oxidation, appearing as a discolored (pink or brown) solid.[7] If your starting material is not a clean, off-white solid, purify it by recrystallization or a short silica plug before use.
-
Impurity Formation Pathways
Caption: Key impurity formation pathways.
Question 3: My final product is off-color (yellow/brown) and difficult to purify by recrystallization. What causes this and what purification strategy should I use?
Color formation is a sign of degradation or polymerization, which creates a complex mixture of impurities.
Causality: Thiophene rings, particularly when substituted with electron-donating amino groups, can be sensitive to strong acids and heat. The HCl generated during the reaction, if not effectively neutralized, can catalyze polymerization or ring-opening reactions, leading to intractable tars and colored byproducts.
Solutions & Scientific Rationale:
-
Reaction Control:
-
Efficient Scavenging of HCl: This is the most critical factor. Ensure your base is added at the beginning with the amine and is of good quality.
-
Strict Temperature Control: As mentioned, avoid any temperature spikes.
-
-
Advanced Purification Strategies:
-
Activated Carbon: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb many of the colored, polymeric impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool.
-
Column Chromatography: If recrystallization and charcoal treatment fail, column chromatography is the most effective method. A silica gel column using a gradient elution, for example, from 50% to 100% ethyl acetate in hexanes, can effectively separate the product from more polar and less polar impurities.[8]
-
Solvent Choice for Recrystallization: Experiment with different solvent systems. Ethanol, isopropanol, or a mixture like ethyl acetate/heptane are often effective.
-
Frequently Asked Questions (FAQs)
-
Q: How do I best purify the starting material, 2-aminothiophene-3-carboxamide?
-
Q: What analytical techniques are essential for monitoring this reaction and characterizing the product?
-
A: A combination of techniques is ideal.[11][12]
-
TLC (Thin-Layer Chromatography): For rapid, real-time reaction monitoring.
-
HPLC (High-Performance Liquid Chromatography): The gold standard for determining the purity of the final product and quantifying impurities. A reverse-phase C18 column is typically used.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the molecular weights of unknown impurities, such as dimers.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: (¹H and ¹³C) Provides structural confirmation of the final product and can help identify major impurities if they are present in sufficient concentration.
-
-
-
Q: Can I use a different acylating agent instead of chloroacetyl chloride?
Protocols & Data
Table 1: Troubleshooting Summary
| Issue Observed | Probable Cause(s) | Recommended Actions |
| Low Yield / Unreacted Amine | Incomplete reaction; poor reagent quality; insufficient base; improper temperature control. | Use 1.1 eq. fresh chloroacetyl chloride; use >1 eq. base; add reagent at 0-5 °C; ensure anhydrous conditions. |
| High Molecular Weight Impurity | Dimer formation (N-alkylation or oxidative coupling). | Run reaction under inert (N₂) atmosphere; use purified starting material; consider higher dilution. |
| Product is Off-Color/Tarry | Acid-catalyzed degradation/polymerization due to un-neutralized HCl; overheating. | Ensure efficient HCl scavenging with a suitable base; maintain strict temperature control. |
| Difficult Purification | Presence of multiple, closely-related impurities. | For color, use activated carbon during recrystallization. For persistent impurities, use silica gel column chromatography. |
Protocol 1: Optimized Synthesis of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminothiophene-3-carboxamide (1.0 eq.) and anhydrous acetone (or ethyl acetate, ~10 mL per gram of amine).
-
Addition of Base: Add triethylamine (1.2 eq.) to the suspension and stir for 5 minutes.
-
Cooling: Cool the flask to 0–5 °C using an ice-water bath.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe over 15–20 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture in an ice bath and add cold water to quench.
-
Stir for 15 minutes. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove salts, followed by a small amount of cold acetone or ethanol.
-
-
Drying: Dry the solid under vacuum at 40–50 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid dissolves completely.
-
Optional: If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and re-heat to boiling for 5 minutes. Filter the hot solution through a fluted filter paper or a celite pad to remove the carbon.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents.
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents.
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
-
Allouch, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecules, 27(17), 5585. Available at: [Link]
-
Gouda, M. A. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available at: [Link]
- Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(3), 279-289.
-
Abdellatif, K. R. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Scientific Reports, 8(1), 13444. Available at: [Link]
-
Tashkandi, H., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 349-375. Available at: [Link]
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents.
-
Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 118, 1-7. Available at: [Link]
-
Sharma, R. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- Arayici, M., et al. (2019). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of Heterocyclic Chemistry, 56(2), 595-603.
- REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (n.d.). Semantic Scholar.
- Maslivets, A. N., et al. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 85(15), 10103-10110.
- S, S. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis.
- The reaction of 2-aminothiophene-3-carboxamide,.... (n.d.).
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The 2-Aminothiophene Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutics is perpetual. Among these, the 2-aminothiophene core has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1][2] This guide provides an in-depth comparison of substituted 2-aminothiophenes, delving into their structure-activity relationships (SAR) across various biological targets, supported by experimental data and detailed protocols. We will explore the causal relationships behind experimental choices and provide self-validating methodologies to ensure scientific integrity.
The Enduring Appeal of the 2-Aminothiophene Core
The 2-aminothiophene moiety is a five-membered aromatic ring containing a sulfur atom, with an amino group at the C2 position. This scaffold is a bioisostere of a phenyl group and possesses a unique combination of electronic and steric properties that allow it to interact with a wide range of biological targets.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antileishmanial properties.[3][4][5][6] The versatility of the 2-aminothiophene scaffold stems from the multiple points of diversification on the thiophene ring (positions 3, 4, and 5) and the 2-amino group, allowing for fine-tuning of its physicochemical properties and biological activity.[1]
A cornerstone of 2-aminothiophene synthesis is the Gewald reaction , a one-pot, multi-component reaction that efficiently assembles the thiophene ring from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8][9] The elegance and efficiency of this reaction have made a vast chemical space of substituted 2-aminothiophenes readily accessible for biological screening.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of 2-aminothiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring and the amino group. Understanding these relationships is critical for the rational design of more potent and selective drug candidates.
Antimicrobial and Antifungal Activity
The 2-aminothiophene scaffold is a recurring motif in compounds exhibiting potent antimicrobial and antifungal activities. The SAR in this context is often dictated by the substituents' ability to modulate lipophilicity and interact with microbial targets.
-
Substitution at C3: An electron-withdrawing group, such as a cyano (-CN) or an ester (-COOR), is a common feature of the Gewald reaction products and is often crucial for activity. These groups can act as hydrogen bond acceptors and influence the overall electronic properties of the ring.
-
Substitution at C4 and C5: Bulky and lipophilic groups at these positions can enhance antimicrobial activity. For instance, fusing a cycloalkyl ring at the C4 and C5 positions has been shown to be beneficial.[10] Aromatic or heteroaromatic substituents can also lead to potent compounds.
-
Substitution on the 2-Amino Group: Acylation of the 2-amino group can modulate the compound's activity. For example, 2-aminoacetyl and 2-aminotrifluoroacetyl derivatives have been shown to act as efflux pump inhibitors in Staphylococcus aureus, restoring the efficacy of existing antibiotics.[10]
Anticancer Activity: Targeting Kinase Signaling
A significant area of research for 2-aminothiophene derivatives is in oncology, where they have been developed as potent kinase inhibitors.[6][11] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiophene scaffold can serve as a hinge-binding motif, a key interaction for many kinase inhibitors.
A notable example is the development of 2-aminothiophene-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1]
Table 1: Comparative SAR of Thienopyrimidine Inhibitors of VEGFR-2 Kinase [1]
| Compound | R1 (at C2 of Thiophene) | R2 (at C7 of Pyrimidine) | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) |
| 1 | 5-Indolyl | Phenyl | 0.08 | 0.003 |
| 2 | 5-Indolyl | 4-Benzyloxy-phenyl | 0.056 | 0.001 |
| 3 | 5-Indolyl | 4-(3-Imidazol-1-yl-propyl)-phenyl | 0.036 | 0.001 |
| 4 | 5-Indolyl | 4-(Hydroxymethyl)-phenyl | 0.025 | 0.001 |
| 5 | 2-Thienyl | Phenyl | 0.13 | 0.001 |
Data extracted from Munchhof et al., Bioorg. Med. Chem. Lett. 2004, 14, 21-24.
The data in Table 1 clearly demonstrates the critical role of the substituents. The indole group at the R1 position appears to be a key pharmacophore for potent VEGFR-2 inhibition. Modifications at the R2 position on the pyrimidine ring, which is attached to the 2-aminothiophene core, allow for the fine-tuning of potency and selectivity. The introduction of a phenyl group with various functionalities at the para position leads to highly potent inhibitors. However, a significant challenge highlighted by this series is the off-target inhibition of Epidermal Growth Factor Receptor (EGFR), indicating a need for further optimization to improve selectivity.
The mechanism of action for many anticancer 2-aminothiophenes involves the induction of apoptosis , or programmed cell death.[11][12][13] This is often achieved through the modulation of key apoptotic proteins such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, as well as the activation of caspases, the executioners of apoptosis.[11][13] Some derivatives have also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.[13]
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. 2-Aminothiophene derivatives have emerged as promising candidates for the development of new antileishmanial drugs.[14]
-
Substitution on the 2-Amino Group: The presence of an indole moiety linked to the 2-amino group has been shown to be favorable for antileishmanial activity.[14]
-
Substitution at C4 and C5: Similar to antimicrobial activity, the presence of cycloalkyl rings fused at these positions can modulate the activity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
Synthesis: The Gewald Reaction
The Gewald three-component reaction is the most common and efficient method for synthesizing substituted 2-aminothiophenes.[3][7][9][15]
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Rationale: This protocol describes a classic Gewald reaction using a cyclic ketone (cyclohexanone), an active methylene nitrile with an ester group (ethyl cyanoacetate), and elemental sulfur. Diethylamine is used as a basic catalyst to facilitate the initial Knoevenagel condensation. Ethanol is a common solvent for this reaction.
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Diethylamine (2.0 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
To a stirred mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Biological Evaluation: Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[16]
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Rationale: This method relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with the test bacterium. The presence and size of a zone of inhibition around the disk indicate the bacterium's susceptibility to the agent.
-
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
Sterile blank paper disks
-
Solution of the test 2-aminothiophene derivative at a known concentration in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., ampicillin)
-
Negative control disk (solvent only)
-
Incubator at 37 °C
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the paper disks impregnated with the test compound, positive control, and negative control onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the test compound.
-
Visualizing the Science: Diagrams and Workflows
Gewald Reaction Mechanism
Caption: The Gewald reaction mechanism proceeds in two main stages.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiophene derivative.
Conclusion and Future Perspectives
The 2-aminothiophene scaffold continues to be a fertile ground for the discovery of new bioactive compounds. This guide has provided a comparative overview of the structure-activity relationships of substituted 2-aminothiophenes, highlighting their potential as antimicrobial and anticancer agents. The detailed experimental protocols for synthesis and biological evaluation serve as a practical resource for researchers in the field.
The future of 2-aminothiophene research lies in the development of more selective and potent derivatives. For anticancer applications, improving selectivity for target kinases over off-targets like EGFR is a key challenge. For antimicrobial applications, exploring novel mechanisms of action to combat drug resistance is paramount. The combination of rational drug design based on SAR, efficient synthetic methodologies like the Gewald reaction, and robust biological screening will undoubtedly lead to the discovery of new 2-aminothiophene-based therapeutics that can address unmet medical needs.
References
-
Darwish, D. G., El-Sherief, H. A. M., Abdel-Aziz, S. A., & Abuo-Rahma, G. E. A. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie, 357(3), e2300758. [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597–621. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
Asiri, Y., et al. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 33, 127723. [Link]
-
Narender, G., et al. (2020). Antimicrobial Activity of 2-Aminothiophene Derivatives. Research Journal of Pharmacy and Technology, 13(12), 5961-5964. [Link]
-
Al-Ghorbani, M., et al. (2021). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 26(1), 73. [Link]
-
Darwish, D. G., et al. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie, 357(3), e2300758. [Link]
-
Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-11. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Rodrigues, K. A., et al. (2015). 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro. European Journal of Medicinal Chemistry, 106, 1-14. [Link]
-
de Farias, K. A. R., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 29(3), 698. [Link]
-
de Farias, K. A. R., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 716-725. [Link]
-
Johnson, D. S., et al. (2018). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry, 9(1), 44-53. [Link]
-
Singh, A., & Singh, A. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2569-2586. [Link]
-
Wist, P., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 11(15), 4537. [Link]
-
Drew, M. G., et al. (2024). Structure-based design of narrow spectrum Tousled-like kinase 2 (TLK2) inhibitors. European Journal of Medicinal Chemistry, 269, 116279. [Link]
-
Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-11. [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. [Link]
-
bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
El-Damasy, A. K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6265. [Link]
-
Gunanathan, C., & Sharghi, H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9832-9843. [Link]
-
Donoso-Bustamante, V., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295629. [Link]
-
World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Kalgutkar, A. S., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters, 3(5), 415-420. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdb.apec.org [pdb.apec.org]
- 6. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. journals.plos.org [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. d-nb.info [d-nb.info]
- 16. asm.org [asm.org]
A Senior Application Scientist's Guide to Validating Thiophene Derivatives in 3D Spheroid Models: A Comparative Analysis
In the landscape of oncology drug discovery, the limitations of traditional two-dimensional (2D) cell monolayers are becoming increasingly apparent. These models often fail to replicate the complex tumor microenvironment, leading to an overestimation of a drug candidate's efficacy and contributing to high attrition rates in clinical trials.[1][2][3] This guide provides a comprehensive framework for leveraging three-dimensional (3D) spheroid models to robustly validate the anticancer activity of a promising class of compounds: thiophene derivatives. We will explore the causalities behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis that underscores the predictive power of 3D systems.
Thiophene derivatives have emerged as a significant scaffold in medicinal chemistry, with numerous analogs demonstrating potent anticancer activities.[4][5][6] Their mechanisms are diverse, including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[4][7] However, to truly ascertain their clinical potential, it is imperative to move beyond the plastic dish and into a more physiologically relevant context.
The Paradigm Shift: Why 3D Spheroid Models are Essential
3D spheroid models represent a crucial bridge between simplistic in vitro cultures and complex in vivo systems.[8][9] Unlike monolayers, spheroids recapitulate key features of solid tumors:
-
Cell-Cell and Cell-Matrix Interactions: Spheroids restore the natural 3D architecture, influencing cell signaling, proliferation, and drug response.[2][10][11]
-
Physiological Gradients: They establish gradients of oxygen, nutrients, and waste products, leading to a heterogeneous cell population with proliferating outer layers and quiescent or necrotic cores, much like an actual tumor.[10][11]
-
Drug Penetration Barriers: The dense, tissue-like structure of spheroids presents a physical barrier to drug diffusion, offering a more realistic assessment of a compound's ability to reach its target.[12]
These factors collectively contribute to the well-documented observation that cells grown in 3D are often more resistant to chemotherapeutic agents than their 2D counterparts, providing a more stringent and predictive screening platform.[1][3][8]
Comparative Experimental Workflow: 2D vs. 3D
This section outlines a head-to-head comparison to validate a hypothetical, yet representative, thiophene derivative, "Thiophene-X," which is postulated to act as a tubulin polymerization inhibitor.[4]
Caption: Comparative workflow for testing Thiophene-X in 2D vs. 3D models.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls, ensuring the trustworthiness of the generated data.
Protocol 1: 3D Spheroid Generation (Liquid Overlay Technique)
This method is chosen for its simplicity, reproducibility, and suitability for high-throughput screening.[9][13]
-
Cell Preparation: Culture a suitable cancer cell line (e.g., A549 non-small cell lung cancer, known to be responsive to thiophene derivatives) under standard conditions.[4] Harvest cells using trypsin and perform an accurate cell count.
-
Seeding: Resuspend cells in their growth medium to a concentration of 2.5 x 10⁴ cells/mL. Carefully dispense 100 µL of this cell suspension into each well of a 96-well ultra-low attachment (ULA) round-bottom plate. This will result in 2,500 cells per well.
-
Causality: The ULA surface prevents cell adhesion, forcing cells to aggregate. The round bottom guides this aggregation to the center, promoting the formation of a single, uniform spheroid per well.[14]
-
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to initiate cell aggregation. Incubate the plate at 37°C, 5% CO₂.
-
Monitoring: Spheroids will typically form within 48-72 hours. Monitor their formation and morphology daily using an inverted microscope. Compact, spherical aggregates indicate healthy spheroid formation.
-
Controls: Include wells with media only (no cells) to serve as a blank for background subtraction in subsequent assays.
Protocol 2: Thiophene-X Treatment and Viability Assessment
This protocol uses a luminescence-based ATP assay specifically optimized for 3D structures, which correlates the amount of ATP to the number of viable cells.
-
Compound Preparation: Prepare a 10X stock concentration series of Thiophene-X in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., 100 µM Staurosporine).
-
Treatment: Once spheroids have reached a consistent size (e.g., Day 3 post-seeding), carefully remove 50 µL of medium from each well and add 50 µL of the appropriate 10X compound dilution.
-
Causality: A longer treatment duration (e.g., 7 days) is often required for 3D models compared to 2D (typically 72h) to account for slower proliferation rates and drug penetration issues.[3]
-
-
Viability Assay (Day 10):
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add 100 µL of the reagent directly to each 100 µL of medium in the wells.
-
Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Trustworthiness: This specific reagent is formulated for enhanced lytic capacity to penetrate large spheroids, ensuring a more accurate measurement of total viability compared to standard reagents.[15]
-
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control wells (defined as 100% viability). Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 3: High-Content Imaging of Spheroid Viability
Imaging provides crucial spatial information that homogenous assays lack, allowing for visualization of the drug's effect on different regions of the spheroid.[16][17]
-
Staining: To the treated spheroids, add a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red). Incubate according to the manufacturer's instructions.
-
Imaging:
-
Use an automated high-content imager or a confocal microscope to capture images.[17]
-
Acquire a Z-stack of images from the bottom to the center of the spheroid to visualize the entire 3D structure.[17]
-
Causality: Confocal microscopy is preferred as it optically sections the spheroid, reducing out-of-focus light and providing clear images from within the dense structure.[18]
-
-
Image Analysis:
-
Use image analysis software to project the Z-stack into a single 2D image.
-
Quantify the green (live) and red (dead) fluorescent areas or intensities.
-
Observe the spatial distribution of cell death. For example, a potent compound might induce cell death even in the spheroid core, while a less effective one might only affect the outer layers.
-
Data Interpretation & Comparative Analysis
The true value of this approach lies in the direct comparison of data from 2D and 3D models.
Table 1: Comparative IC50 Values for Thiophene-X
| Model Type | Cell Line | Assay | IC50 (µM) | Fold Difference (3D/2D) |
| 2D Monolayer | A549 | MTS Assay (72h) | 6.1 µM[4] | - |
| 3D Spheroid | A549 | CellTiter-Glo® 3D (7d) | 48.5 µM | ~8.0x |
Note: Data is representative and based on typical shifts observed in the literature.
Analysis of Results:
The hypothetical data clearly shows an 8-fold increase in the IC50 value for Thiophene-X when tested in a 3D spheroid model. This is a common and expected finding.[1][8]
-
Expertise-Driven Explanation: This shift in potency is not a failure of the compound but a success of the model. The higher IC50 in 3D reflects the combined challenges of drug penetration through multiple cell layers and the presence of a more physiologically resistant, heterogeneous cell population. A drug candidate that shows high potency in a 2D screen but fails in a 3D model is likely to fail in subsequent pre-clinical animal studies. Therefore, the 3D data, while showing lower potency, is a far more reliable predictor of in vivo efficacy.
High-Content Imaging Insights:
-
Vehicle Control: Spheroids exhibit a compact structure with a high ratio of live (green) to dead (red) cells. A small necrotic core may be visible in larger spheroids.
-
Thiophene-X Treated: A dose-dependent increase in red fluorescence (cell death) is observed, typically starting from the outer, proliferative cell layers and moving inward. This visual confirmation validates the quantitative data from the viability assay and provides mechanistic insights into the drug's penetration and cytotoxic activity.
Mechanistic Insights: Thiophene Derivatives and Tubulin Polymerization
Many thiophene-based compounds exert their anticancer effects by interacting with tubulin, disrupting microtubule dynamics, and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][7] This mechanism is similar to that of established drugs like colchicine.[19]
Caption: Thiophene-X inhibits microtubule polymerization, leading to apoptosis.
Conclusion
Validating the anticancer activity of novel compounds like thiophene derivatives requires moving beyond traditional 2D cell culture. 3D spheroid models provide a more rigorous, physiologically relevant testing platform that accounts for the complexities of a solid tumor.[10][20][21] The observed increase in the IC50 value when transitioning from 2D to 3D is not a sign of compound weakness but rather a hallmark of a more predictive and reliable assay system. By integrating quantitative viability assays with high-content imaging, researchers can gain a deeper, more nuanced understanding of a drug candidate's true potential, ultimately leading to more informed decisions and reducing the high rate of failure in oncology drug development.
References
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). MDPI. [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health (NIH). [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019-01-06). National Institutes of Health (NIH). [Link]
-
The production of 3D tumor spheroids for cancer drug discovery. ResearchGate. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]
-
Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates. MDPI. [Link]
-
Advantages of Using 3D Spheroid Culture Systems in Toxicological and Pharmacological Assessment for Osteogenesis Research. (2024-02-21). PubMed Central. [Link]
-
Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response. PubMed. [Link]
-
A method for reproducible high-resolution imaging of 3D cancer cell spheroids. PubMed Central. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019-05-22). ACS Publications. [Link]
-
3D Organoids vs 2D Cell Lines in Drug Discovery & Disease Modeling. (2025-08-05). Molecular Devices. [Link]
-
Three-dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. (2023-02-08). protocols.io. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). PubMed. [Link]
-
Automated High-Content, High-Throughput Spatial Analysis Pipeline for Drug Screening in 3D Tumor Spheroid Inverted Colloidal Crystal Arrays. (2025-08-09). ACS Publications. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. (2025-08-08). ResearchGate. [Link]
-
Comparison of 2D- and 3D-culture models as drug-testing platforms in breast cancer. (2015-01-29). Spandidos Publications. [Link]
-
High-Throughput Confocal Imaging of Spheroids for Screening Cancer Therapeutics. Molecular Devices. [Link]
-
Why you should use 3D models for high throughput screening. Horizon Discovery. [Link]
-
High-Resolution Imaging of Tumor Spheroids and Organoids Enabled by Expansion Microscopy. (2020-09-23). Frontiers. [Link]
-
Why Choose Tumor Organoids vs Other 3D In Vitro Models for Oncology Drug Development. (2020-08-20). Crown Bioscience. [Link]
-
2D and 3D cell cultures – a comparison of different types of cancer cell cultures. PubMed Central. [Link]
-
High-content imaging: challenges of the 3D world. (2019-06-17). Drug Target Review. [Link]
-
How to Optimize 3D Spheroid Assays. (2025-10-29). Biocompare. [Link]
-
Comparison of 2D versus 3D cell culture models for drug screening in the context of breast cancer. Visikol. [Link]
-
What are some of the basic protocols to do spheroidal assay? (2017-01-01). ResearchGate. [Link]
Sources
- 1. Oncology Reports [spandidos-publications.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Why you should use 3D models for high throughput screening [horizondiscovery.com]
- 12. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 13. Cancer organoids vs cancer spheroids - Behind the Bench [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. A method for reproducible high‐resolution imaging of 3D cancer cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Confocal Imaging of Spheroids for Screening Cancer Therapeutics [moleculardevices.com]
- 18. Frontiers | High-Resolution Imaging of Tumor Spheroids and Organoids Enabled by Expansion Microscopy [frontiersin.org]
- 19. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Advantages of Using 3D Spheroid Culture Systems in Toxicological and Pharmacological Assessment for Osteogenesis Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-[(Chloroacetyl)amino]thiophene-3-carboxamide
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-[(Chloroacetyl)amino]thiophene-3-carboxamide. Given that detailed toxicological data for this specific compound is not widely available, this guide is built upon a cautious and logical assessment of its constituent chemical moieties: the reactive chloroacetyl group and the thiophene core. Our approach prioritizes mitigating potential risks by treating the compound with a high degree of care, reflecting best practices in a research and development setting.
Hazard Assessment: A Structurally-Informed Approach
The safety protocol for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide is derived from an analysis of its structure. The molecule combines a thiophene-carboxamide backbone with a reactive N-chloroacetyl group. This structure suggests a hazard profile influenced by both components, with the chloroacetyl moiety being the primary driver of acute safety concerns.
-
The Chloroacetyl Moiety: The presence of the chloroacetyl group (ClCH₂C(O)-) is a significant safety consideration. This functional group is characteristic of alpha-halo ketones, which are known alkylating agents. The parent compound, chloroacetyl chloride, is classified as a corrosive and highly toxic chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Upon contact with moisture, it can hydrolyze to form hydrochloric acid and chloroacetic acid, both of which are highly corrosive.[1] Therefore, 2-[(Chloroacetyl)amino]thiophene-3-carboxamide must be presumed to be a potent irritant and potential corrosive, capable of causing severe damage to the skin, eyes, and respiratory tract.[3] Accidental exposure could lead to chemical burns and long-term health effects.[4]
-
The Thiophene Core: Thiophene and its derivatives are common in medicinal chemistry.[5][6] While generally less acutely hazardous than the chloroacetyl group, thiophene-based compounds can still present risks. They are often flammable and can cause skin and eye irritation.[7][8] Handling should always occur in a well-ventilated area to avoid inhalation of dust or vapors.[9]
Based on this analysis, the compound should be handled as if it is toxic if swallowed, in contact with skin, or inhaled, and capable of causing severe skin and eye irritation or burns.
| Potential Hazard | Contributing Moiety | Rationale & Potential Effects |
| Severe Skin Corrosion/Irritation | Chloroacetyl Group | The reactive acetyl chloride is a known corrosive.[2] Contact can lead to severe burns and tissue damage. |
| Serious Eye Damage | Chloroacetyl Group | Direct contact with dust or solutions can cause severe, potentially irreversible, eye damage.[1] |
| Respiratory Tract Irritation | Chloroacetyl Group / Thiophene Dust | Inhalation of the dust can irritate the nose, throat, and lungs, potentially causing coughing, shortness of breath, or more severe conditions like pulmonary edema with high exposure.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chloroacetyl Group | Alpha-halo ketones can be toxic. Systemic absorption through skin, ingestion, or inhalation should be considered a significant risk. |
| Flammability | Thiophene Core | Thiophene derivatives can be flammable, especially when in contact with ignition sources.[7][10] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense. Personal protective equipment serves as the essential final barrier.
| PPE Category | Recommended Equipment | Justification & Causality |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 8 mil thickness). | The chloroacetyl group poses a significant risk of skin corrosion. Double-gloving provides an extra layer of protection against tears and rapid permeation. Always inspect gloves before use. |
| Eye Protection | Chemical safety goggles AND a full-face shield. | Due to the severe eye damage potential, standard safety glasses are insufficient. Goggles protect against splashes and dust, while the face shield provides an additional barrier for the entire face.[7][11] |
| Body Protection | A flame-resistant lab coat with tight-fitting cuffs. A chemical-resistant apron is recommended for handling larger quantities (>1g) or solutions. | Protects against skin contact from spills and prevents contamination of personal clothing.[8] |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be required for spill cleanup or if engineering controls fail. | A fume hood is the primary engineering control to prevent inhalation of the fine powder or potential vapors.[9] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling 2-[(Chloroacetyl)amino]thiophene-3-carboxamide.
Caption: PPE Selection Workflow for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide.
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a self-validating system to minimize exposure during routine laboratory handling.
A. Preparation and Pre-Handling Check
-
Fume Hood Verification: Before starting, verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
PPE Donning: Put on all required PPE as detailed in the table above (double gloves, lab coat, goggles, face shield).
-
Area Preparation: Clear the fume hood of all unnecessary items. Place a disposable, absorbent bench liner on the work surface.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) and place them inside the fume hood to minimize movement in and out of the containment area.
B. Weighing the Solid Compound
-
Containment: Perform all weighing operations on a balance located inside the chemical fume hood or within a dedicated ventilated balance enclosure.
-
Aliquot Transfer: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid creating airborne dust.
-
"Tap and Go" Technique: Gently tap the spatula against the receiving vessel to dislodge the powder. Do not shake or use forceful movements.
-
Secure Container: Immediately and securely close the main container of the chemical.
-
Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated solid hazardous waste container.
C. Solution Preparation
-
Solvent First: Add the appropriate solvent to the receiving flask first.
-
Slow Addition: Carefully add the weighed solid to the solvent. This prevents the powder from puffing up and becoming airborne.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
D. Post-Handling Decontamination and Cleanup
-
Wipe Down: Wipe down all surfaces inside the fume hood with a suitable solvent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves, face shield, goggles, lab coat, and finally the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Emergency and Disposal Plans
A. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). For larger spills, or any spill outside of a fume hood, evacuate the area, post a warning sign, and contact your institution's Environmental Health & Safety (EHS) department immediately.
B. Disposal Plan
-
Waste Segregation: All materials contaminated with 2-[(Chloroacetyl)amino]thiophene-3-carboxamide, including disposable gloves, bench liners, and weigh papers, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused solid material and solutions must be collected in a designated hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Ensure all waste containers are labeled with the full chemical name and associated hazards.
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.
Handling and Disposal Workflow
Caption: General workflow for handling and disposal of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide.
References
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
-
Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available at: [Link]
-
Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]
- Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
New Jersey Department of Health. (1999). Hazard Summary: Chloroacetyl Chloride. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Aminothiophene-2-carboxamide. Available at: [Link]
-
Frontiers Media S.A. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2016). Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride. Available at: [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 4. cdc.gov [cdc.gov]
- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
